tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride
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Overview
Description
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride is a chemical compound with the molecular formula C9H16F2N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
The synthesis of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a difluoromethyl azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups at the azetidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands, providing insights into biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride can be compared with other similar compounds, such as:
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride: This compound has a similar structure but with a single fluorine atom instead of two, which can affect its chemical and biological properties.
tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride: This compound has a different substituent on the azetidine ring, leading to variations in its reactivity and applications.
tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride:
The uniqueness of this compound lies in its difluoromethyl group, which can enhance its stability, binding affinity, and selectivity in various applications .
Properties
Molecular Formula |
C9H17ClF2N2O2 |
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Molecular Weight |
258.69 g/mol |
IUPAC Name |
tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H16F2N2O2.ClH/c1-8(2,3)15-7(14)13-9(6(10)11)4-12-5-9;/h6,12H,4-5H2,1-3H3,(H,13,14);1H |
InChI Key |
JVPGSARMJOQUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(F)F.Cl |
Origin of Product |
United States |
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